molecular formula C14H12N2O6 B14619439 4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol CAS No. 59919-88-9

4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol

Cat. No.: B14619439
CAS No.: 59919-88-9
M. Wt: 304.25 g/mol
InChI Key: MQRGZMLUYVLYSI-UHFFFAOYSA-N
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Description

4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol is an organic compound characterized by the presence of nitro and hydroxyl functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol typically involves nitration reactions. Nitro compounds can be prepared by direct substitution of hydrocarbons with nitric acid or by displacement reactions with nitrite ions . For instance, the nitration of aromatic compounds like benzene can be conducted in the liquid phase using nitric acid and sulfuric acid as catalysts .

Industrial Production Methods

Industrial production of nitro compounds often involves high-temperature nitration of alkanes in the vapor phase. This method can yield mixtures of products, which are then separated and purified .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield amino derivatives, while oxidation can produce quinones .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, affecting the activity of enzymes and other proteins . Additionally, the hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Properties

CAS No.

59919-88-9

Molecular Formula

C14H12N2O6

Molecular Weight

304.25 g/mol

IUPAC Name

4-[(2-hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol

InChI

InChI=1S/C14H12N2O6/c1-8-5-9(7-12(13(8)17)16(21)22)6-10-3-2-4-11(14(10)18)15(19)20/h2-5,7,17-18H,6H2,1H3

InChI Key

MQRGZMLUYVLYSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)[N+](=O)[O-])CC2=C(C(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

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